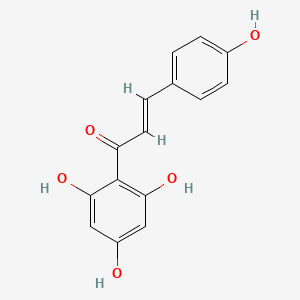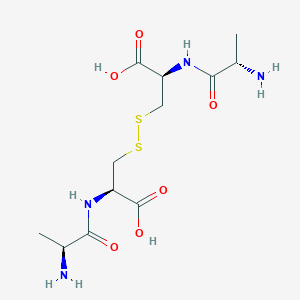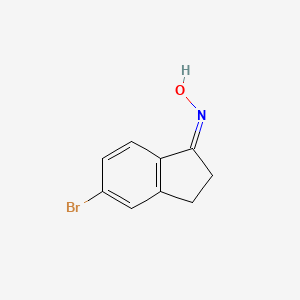
柚皮素查耳酮
描述
Naringenin chalcone is a common chalconoid . It is synthesized from 4-coumaroyl-CoA and malonyl-CoA by chalcone synthase (CHS), a key enzyme in the phenylpropanoid pathway . Naringenin chalcone can spontaneously cyclize to naringenin (a flavanone) through the action of chalcone isomerase . It exhibits anti-inflammatory and antiallergic activities .
Synthesis Analysis
Naringenin chalcone is synthesized from 4-coumaroyl-CoA and malonyl-CoA by chalcone synthase (CHS), a key enzyme in the phenylpropanoid pathway . A study found that naringenin is also formed by the actinobacterium Streptomyces clavuligerus, a well-known microorganism used to industrially produce clavulanic acid .Molecular Structure Analysis
The molecular structure of Naringenin chalcone is characterized by hydroxy groups at positions 2’, 4, 4’, and 6’ respectively . The IUPAC name is (E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one .Chemical Reactions Analysis
Naringenin chalcone can spontaneously cyclize to naringenin (a flavanone) through the action of chalcone isomerase . Moreover, the analysis of the naringenin chalcone–naringenin cyclization–isomerization reaction and the formation of homodimers and heterodimers have been performed within a DFT framework .Physical And Chemical Properties Analysis
Naringenin chalcone has a molecular formula of C15H12O5 and a molecular weight of 272.25 g/mol . It is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 2’, 4, 4’, and 6’ respectively .科学研究应用
Anti-Inflammatory Properties
Chalcones, including Naringenin chalcone, have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anti-Cancer Properties
Research has shown that chalcones can exhibit anti-cancer properties . They may inhibit the growth of cancer cells and could be developed into therapeutic agents for various types of cancer.
Antibacterial Properties
Chalcones are also known for their antibacterial properties . This means they could be used in the development of new antibiotics, which are urgently needed due to the increasing resistance of bacteria to existing drugs.
Pain Management
Naringenin chalcone has been found to reduce acute pain behaviors induced by various stimuli . This indicates a direct modulatory effect along with its anti-inflammatory activity, suggesting potential use in pain management.
Lignin Structure Modification
Naringenin chalcone has been found to be incorporated into natural lignins . This expands the traditional definition of lignin and suggests that any phenolic compound present at the cell wall during lignification could be oxidized and potentially integrated into the lignin structure.
Drug Discovery
Chalcones are active lead molecules in medicinal chemistry for the discovery of new drugs . Their structural diversity and the ease with which they can be modified make them a promising class of compounds for drug discovery.
Antioxidant Properties
Chalcone derivatives exhibit a wide range of therapeutic activities, including antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Cardiovascular Activity
Chalcones have also been associated with cardiovascular activity . This suggests that they could have a role in the prevention and treatment of cardiovascular diseases.
作用机制
Target of Action
Naringenin chalcone primarily targets inflammatory cytokines, such as interleukin (IL)-6 . It also targets macrophages and T cells, preventing the secretion of tumor necrosis factor-alpha (TNF-α) and IL-6 . These targets play a crucial role in the body’s immune response, and their modulation can help manage inflammatory conditions.
Mode of Action
Naringenin chalcone interacts with its targets by suppressing the production of inflammatory cytokines . It also inhibits the release of the Hepatitis C virus from infected cells, thereby lowering the viral load in the bloodstream . Furthermore, it can spontaneously cyclize to naringenin, a process catalyzed by chalcone isomerase in plant cells .
Biochemical Pathways
The biosynthesis of naringenin chalcone involves a six-step process catalyzed by enzymes such as phenylalanine ammonia lyase (PAL), cinnamate 4-hydroxylase, para-coumarate-CoA ligase, chalcone synthase, and chalcone isomerase . This process is part of the phenylpropanoid pathway, which is key to the synthesis of flavonoids .
Pharmacokinetics
The pharmacokinetics of naringenin chalcone involves its conversion to naringenin in phase-I metabolism, followed by subsequent phase-II metabolism to p-coumaric acid or p-hydroxy benzoic acid . Naringenin chalcone shows low dissolution rate, cell absorption, and bioavailability, which can limit its therapeutic potential .
Result of Action
The action of naringenin chalcone results in various biological effects. It exhibits anti-inflammatory, anticancer, antioxidant, antitumor, antiviral, antibacterial, antiadipogenic, and antidiabetic activities . Its ability to suppress inflammatory cytokine levels mediates its protective effects .
Action Environment
The action of naringenin chalcone is influenced by environmental factors. For instance, the presence of H-bonded water networks is necessary for the energetically suitable cyclization of naringenin chalcone, suggesting that this equilibrium will occur in an aqueous intracellular environment rather than in the extracellular and hydrophobic plant cuticles .
安全和危害
属性
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHMWTPYORBCMF-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043553 | |
| Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chalconaringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Naringenin chalcone | |
CAS RN |
25515-46-2, 73692-50-9, 5071-40-9 | |
| Record name | Naringenin chalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25515-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naringenin chalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073692509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naringenin chalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025515462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naringenin chalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NARINGENIN CHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCF6Z24AS2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chalconaringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184 °C | |
| Record name | Chalconaringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









